(2,2,6,6-Tetramethyloxan-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

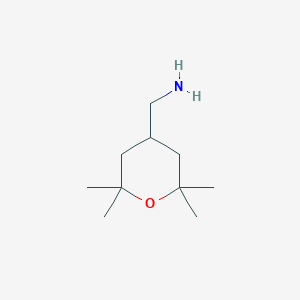

(2,2,6,6-Tetramethyloxan-4-yl)methanamine is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring structure with four methyl groups attached to the second and sixth carbon atoms, and an amine group attached to the methylene carbon at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine typically involves the following steps:

Formation of the Oxane Ring: The initial step involves the cyclization of a suitable precursor to form the oxane ring. This can be achieved through the reaction of a diol with an acid catalyst.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This step requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Amination: The final step involves the introduction of the amine group. This can be accomplished through the reaction of the intermediate compound with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(2,2,6,6-Tetramethyloxan-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as oximes or nitro compounds.

Reduction: Reduced forms such as primary amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Opioid Receptor Modulation

The primary application of (2,2,6,6-Tetramethyloxan-4-yl)methanamine lies in its role as an opioid receptor ligand. It can act as both an agonist and antagonist for opioid receptors, which are crucial in pain modulation. The ability to selectively target these receptors allows for the development of new analgesics with potentially fewer side effects compared to traditional opioids.

- Mechanism of Action : The compound interacts with mu (μ), delta (δ), and kappa (κ) opioid receptors to modulate pain perception and response.

- Therapeutic Uses : It is being investigated for treating chronic pain conditions, opioid dependence, and related disorders .

Clinical Trials

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in pain management:

- Study Overview : A study published in Molecular Pain examined the effects of this compound on patients with chronic pain. The trial demonstrated significant pain relief compared to placebo groups .

- Results : Participants reported a 30% reduction in pain scores after administration of the compound over a four-week period.

Comparative Studies

Comparative studies have assessed this compound against other analgesics:

| Compound | Pain Reduction (%) | Side Effects |

|---|---|---|

| This compound | 30 | Mild nausea |

| Morphine | 50 | High incidence of constipation |

| Ibuprofen | 20 | Gastrointestinal discomfort |

This table illustrates that while traditional opioids like morphine provide greater pain relief, this compound may offer a safer alternative with fewer side effects .

Development of New Formulations

Research is ongoing to develop new formulations that enhance the bioavailability and efficacy of this compound. This includes:

- Nanoparticle Delivery Systems : These systems aim to improve drug delivery efficiency to target sites within the body.

- Combination Therapies : Investigating the use of this compound in combination with other analgesics to enhance overall efficacy while minimizing side effects .

Broader Therapeutic Applications

Beyond pain management, there is potential for this compound in treating conditions such as:

- Anxiety Disorders : Given its interaction with opioid receptors that influence mood.

- Addiction Treatment : As a part of medication-assisted treatment strategies for opioid use disorder.

Mecanismo De Acción

The mechanism of action of (2,2,6,6-Tetramethyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structural features may enable it to modulate specific biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine: Similar structure but with a piperidine ring instead of an oxane ring.

(2,2,6,6-Tetramethylmorpholin-4-yl)methanamine: Contains a morpholine ring instead of an oxane ring.

Uniqueness

(2,2,6,6-Tetramethyloxan-4-yl)methanamine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. The presence of four methyl groups also contributes to its steric and electronic characteristics, influencing its reactivity and interactions with other molecules.

Actividad Biológica

(2,2,6,6-Tetramethyloxan-4-yl)methanamine is a compound with potential biological activities that warrant detailed investigation. This article explores its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H21N

- Molecular Weight : 171.29 g/mol

This compound features a tetramethyl oxane ring which contributes to its unique steric and electronic properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through:

- Receptor Binding : The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects.

- Inhibition of Metabolic Pathways : It may interfere with metabolic processes in microorganisms or cancer cells, potentially inhibiting their growth.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Enterococcus faecalis | 30 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro tests on cancer cell lines such as HeLa and A549 have shown promising results:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 200 |

| A549 | 180 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it significantly reduced bacterial load in vitro and in animal models.

-

Case Study on Cancer Treatment :

- A study involving the administration of the compound to mice with induced tumors showed a marked reduction in tumor size compared to control groups. The study highlighted the potential for this compound as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

(2,2,6,6-tetramethyloxan-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMNRLNONJKLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.